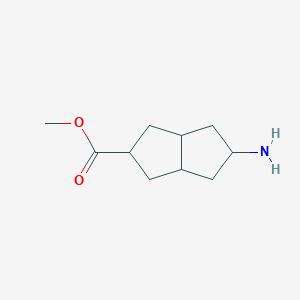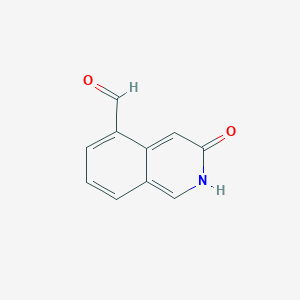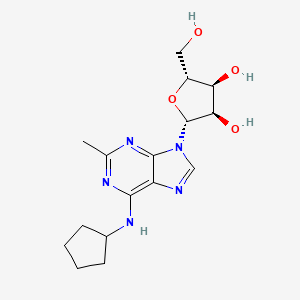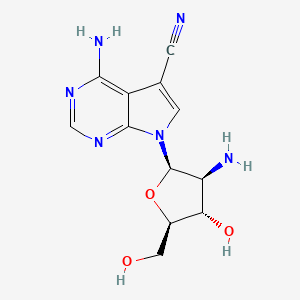
1,1'-Imidazolidine-1,3-diyldinonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Imidazolidine-1,3-diyldinonan-1-one is a chemical compound with the molecular formula C21H40N2O2. It features a five-membered imidazolidine ring and is characterized by its tertiary amide groups.
Preparation Methods
The synthesis of 1,1’-Imidazolidine-1,3-diyldinonan-1-one typically involves the reaction of 1,2-diamines with carbonyl compounds. One common method includes the direct incorporation of the carbonyl group into 1,2-diamines, often facilitated by catalysts such as tetramethylphenylguanidine (PhTMG) and diphenylphosphoryl azide (DPPA) in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
1,1’-Imidazolidine-1,3-diyldinonan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the imidazolidine ring can be modified by introducing different substituents. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure selectivity and efficiency.
Scientific Research Applications
1,1’-Imidazolidine-1,3-diyldinonan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 1,1’-Imidazolidine-1,3-diyldinonan-1-one involves its interaction with specific molecular targets. The imidazolidine ring can interact with enzymes and receptors, modulating their activity. The compound’s tertiary amide groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1,1’-Imidazolidine-1,3-diyldinonan-1-one can be compared with other imidazolidine derivatives, such as:
Imidazolidin-2-one: Known for its use in pharmaceuticals and as a chiral auxiliary.
Benzimidazolidin-2-one: Widely studied for its biological activities and synthetic applications.
Substituted imidazolidines:
Properties
CAS No. |
32634-10-9 |
|---|---|
Molecular Formula |
C21H40N2O2 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
1-(3-nonanoylimidazolidin-1-yl)nonan-1-one |
InChI |
InChI=1S/C21H40N2O2/c1-3-5-7-9-11-13-15-20(24)22-17-18-23(19-22)21(25)16-14-12-10-8-6-4-2/h3-19H2,1-2H3 |
InChI Key |
VWSOUVLYEFQBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)N1CCN(C1)C(=O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)





